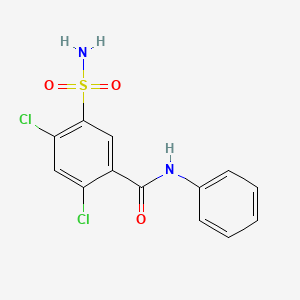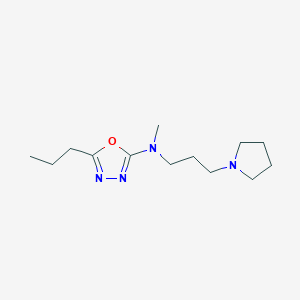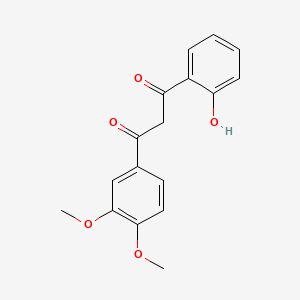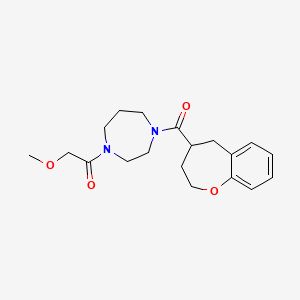![molecular formula C18H21N5O B5633504 (1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633504.png)
(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is a bicyclic structure that belongs to the family of diazabicyclooctanes. It has been found to have promising therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of (1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is complex and involves multiple pathways. In cancer, it has been found to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylase, which are essential for cancer cell growth and proliferation. In Alzheimer's disease, it has been shown to inhibit the activity of beta-secretase and gamma-secretase, which are involved in the formation of beta-amyloid plaques. In Parkinson's disease, it has been found to activate the Nrf2/ARE pathway, which protects dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane has been found to have several biochemical and physiological effects. In cancer, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes. In Alzheimer's disease, it has been found to inhibit the formation of beta-amyloid plaques and tau protein tangles. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress.
実験室実験の利点と制限
The advantages of using (1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane in lab experiments include its potential therapeutic effects in various diseases, its ability to inhibit the activity of various enzymes, and its ability to protect neurons from oxidative stress. The limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for the research on (1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane. These include:
1. Further studies to determine the optimal dosage and administration of this compound in various diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Studies to determine the potential side effects and toxicity of this compound.
4. Investigation of the potential use of this compound in other diseases, such as Huntington's disease and multiple sclerosis.
5. Studies to determine the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, (1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is a promising compound that has potential therapeutic effects in various diseases. Its complex synthesis process and potential toxicity are limitations, but its ability to inhibit the activity of various enzymes and protect neurons from oxidative stress make it a valuable compound for further research. Future studies should focus on determining the optimal dosage and administration of this compound in various diseases and investigating its potential use in combination with other drugs for enhanced therapeutic effects.
合成法
The synthesis of (1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-pyridinecarboxylic acid with 2-aminopyrimidine in the presence of a coupling agent, such as EDCI or DCC, to form the corresponding amide. This amide is then reacted with (1S,5R)-menthyloxycarbonyl-3,6-diazabicyclo[3.2.2]nonan-9-one in the presence of a base, such as NaH, to form the final product.
科学的研究の応用
(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane has been extensively studied for its potential use in medicinal chemistry. It has been found to have promising therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, it has been found to inhibit the formation of beta-amyloid plaques and tau protein tangles. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
2-pyridin-3-yl-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c24-17(9-14-3-1-6-19-10-14)23-12-15-4-5-16(23)13-22(11-15)18-20-7-2-8-21-18/h1-3,6-8,10,15-16H,4-5,9,11-13H2/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACPZRXHWUYZTN-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CC3=CN=CC=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CC3=CN=CC=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633430.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenylacetamide](/img/structure/B5633431.png)
![2-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5633437.png)
![5-ethyl-1'-(1H-indol-1-ylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5633451.png)
![{(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5633455.png)
![4-({2-[1-(3-thienylacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5633459.png)
![8-(3-ethoxypropanoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633463.png)



![2-isopropyl-4-methyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5633512.png)
![2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5633535.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5633543.png)